(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol

Overview

Description

The compound “(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol” is a type of lipid molecule, specifically a sphingosine . Sphingosines are a type of amino alcohol that contain a long unsaturated hydrocarbon chain . They are a major component of sphingolipids, which are important constituents of cell membranes .

Synthesis Analysis

The synthesis of sphingosines typically involves the condensation of an amino acid (usually serine) with a fatty acyl-CoA . The specific synthesis pathway for “this compound” is not clear from the available information.Molecular Structure Analysis

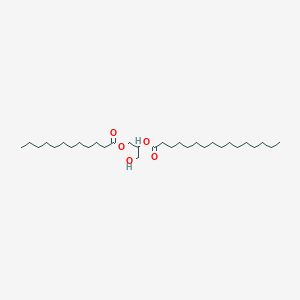

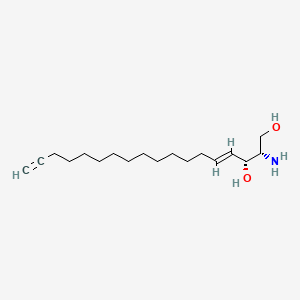

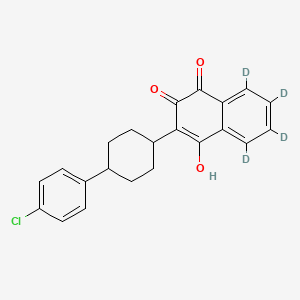

The molecule contains several functional groups, including an amino group (NH2), a terminal alkyne group (C≡CH), and two hydroxyl groups (OH). The presence of multiple stereocenters indicates that this molecule can exist as several different stereoisomers .Chemical Reactions Analysis

As a type of sphingosine, this molecule can participate in various biological reactions. For example, it can be acylated to form a ceramide, or it can be phosphorylated to form sphingosine-1-phosphate .Scientific Research Applications

Antibacterial Activity

Research has shown that sphingosines, similar to "(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol," exhibit moderate antibacterial activity. A study identified new sphingosines isolated from Pseudopterogorgia australiensis, demonstrating their potential in antibacterial applications (Krishna et al., 2004).

Biological Functions and Metabolism

The biological functions and metabolism of sphingolipids, including compounds structurally similar to "this compound," have been explored in various studies. Dihydrosphingolipids, despite being less studied, have shown biological activity and are involved in cellular responses to therapeutic agents. Understanding the metabolic pathways and signaling networks of these compounds is crucial for further applications in biomedicine (Fabriàs et al., 2012).

Synthesis and Structural Analysis

Efforts in synthetic chemistry have led to the diastereoselective synthesis of compounds related to "this compound." These synthetic approaches provide access to various sphingosine analogs, facilitating research into their biological activities and potential therapeutic applications (Spanu et al., 1997).

Ceramides and Bioactive Lipids

Ceramides derived from sphingosine backbones, akin to "this compound," have been isolated from natural sources like the truffle Tuber indicum. These studies contribute to our understanding of the structural diversity and biological significance of ceramides, which play critical roles in cellular signaling and structure (Gao et al., 2004).

Mechanism of Action

Target of Action

The compound (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol, also known as sphingosine , interacts with several targets. These include the Genome polyprotein of various organisms such as Poliovirus type 1 (strain Mahoney), HRV-14, SVDV, and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) . It also interacts with the Poliovirus receptor and Glycolipid transfer protein in humans .

Mode of Action

It is known to interact with its targets, leading to changes in their function

Biochemical Analysis

Biochemical Properties

(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol interacts with various enzymes, proteins, and other biomolecules. It is a key component of sphingolipids, which are involved in signal transduction, inflammation, angiogenesis, and metabolic disorders .

Cellular Effects

This compound influences cell function by modulating the ganglioside content of the lipid bilayer and by direct interaction with signaling receptors, such as EGFR . It has been shown to activate downstream signaling in proliferating cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to desialylate EGFR, thereby activating downstream signaling .

Temporal Effects in Laboratory Settings

It is known that it plays a role in the regulation of endocytosed receptors to early and recycling endosomes .

Metabolic Pathways

This compound is involved in sphingolipid metabolism . Sphingolipids are structurally based on sphingosine or related bases, and their structure is based on a long-chain sphingosine base .

Subcellular Localization

It is known to be a key component of sphingolipids, which are integral parts of the plasma membrane bilayers .

properties

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZHNWWIQBDTDR-KRWOKUGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

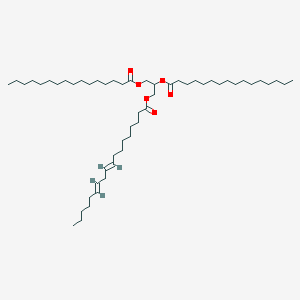

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

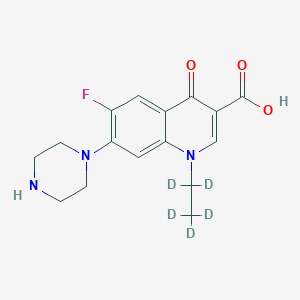

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

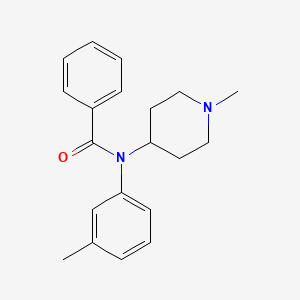

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

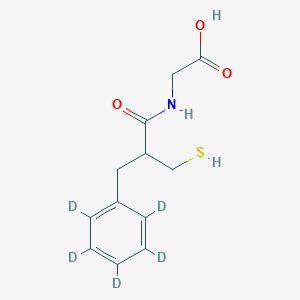

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)